molecular formula C8H6F2N2 B12966431 (R)-2-Amino-2-(2,4-difluorophenyl)acetonitrile

(R)-2-Amino-2-(2,4-difluorophenyl)acetonitrile

Cat. No.: B12966431
M. Wt: 168.14 g/mol
InChI Key: FKLPIKQXWNNKSV-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2,4-difluorophenyl)acetonitrile is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a nitrile group, and a difluorophenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-difluorophenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable precursor such as 2,4-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Chiral Resolution: The racemic mixture of the aminonitrile is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.

    Protein Binding: Investigated for its binding affinity to various proteins.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Investigated for its potential use in agrochemical formulations.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile: The enantiomer of the compound, which may have different biological activities.

    2-Amino-2-(2,4-difluorophenyl)ethanol: A related compound with an alcohol group instead of a nitrile group.

    2-Amino-2-(2,4-difluorophenyl)propanoic acid: A compound with a carboxylic acid group.

Uniqueness

®-2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features can result in distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2/t8-/m0/s1

InChI Key

FKLPIKQXWNNKSV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](C#N)N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C#N)N

Origin of Product

United States

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